1-Methylpyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

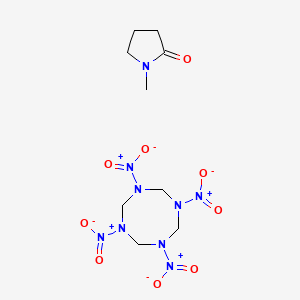

1-Methylpyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications. On the other hand, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane, commonly referred to as HMX, is a powerful explosive used in military and industrial applications .

Preparation Methods

1-Methylpyrrolidin-2-one: : 1-Methylpyrrolidin-2-one is produced industrially by treating gamma-butyrolactone with methylamine, a typical ester-to-amide conversion . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is synthesized through a multi-step process involving the nitration of hexamine to form hexanitrohexaazaisowurtzitane, which is then further nitrated to produce HMX . The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-Methylpyrrolidin-2-one: : 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxygen, hydrogen, and halogens . Major products formed from these reactions include N-methylsuccinimide and other derivatives .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : 1,3,5,7-tetranitro-1,3,5,7-tetrazocane undergoes phase transitions and decomposition reactions under high pressure and temperature . The decomposition products include carbon dioxide, hydroxyl, imino, and hydroxyimino groups . These reactions are critical for understanding the explosive properties of HMX and designing safer energetic materials .

Scientific Research Applications

1-Methylpyrrolidin-2-one: : 1-Methylpyrrolidin-2-one is widely used in scientific research due to its excellent solvency properties . It is used in the chemical functionalization of graphene sheets, pharmaceutical formulations, and various industrial applications such as paint stripping and gas purification .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is primarily used in military and industrial applications as a high-performance explosive . It is also studied for its phase transitions and chemical reactions under extreme conditions to improve the safety and efficiency of energetic materials .

Mechanism of Action

1-Methylpyrrolidin-2-one: : The mechanism of action of 1-Methylpyrrolidin-2-one involves its role as a polar aprotic solvent, which allows it to dissolve a wide range of compounds . It interacts with solutes through dipole-dipole interactions and hydrogen bonding, facilitating various chemical reactions .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : The mechanism of action of 1,3,5,7-tetranitro-1,3,5,7-tetrazocane involves its decomposition under high pressure and temperature, leading to the rapid release of gases and energy . This process is driven by the breaking of chemical bonds and the formation of new products, such as carbon dioxide and nitrogen oxides .

Comparison with Similar Compounds

1-Methylpyrrolidin-2-one: : Similar compounds to 1-Methylpyrrolidin-2-one include dimethylformamide and dimethyl sulfoxide, which are also polar aprotic solvents . 1-Methylpyrrolidin-2-one is unique due to its lower toxicity and higher boiling point .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: : Similar compounds to 1,3,5,7-tetranitro-1,3,5,7-tetrazocane include cyclotetramethylene-tetranitramine (RDX) and pentaerythritol tetranitrate (PETN), which are also high-performance explosives . HMX is unique due to its higher density and greater stability under various conditions .

Properties

CAS No. |

3531-64-4 |

|---|---|

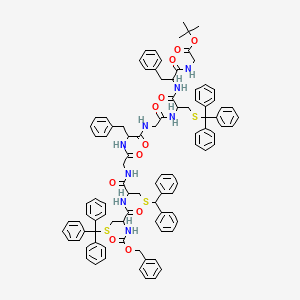

Molecular Formula |

C9H17N9O9 |

Molecular Weight |

395.29 g/mol |

IUPAC Name |

1-methylpyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |

InChI |

InChI=1S/C5H9NO.C4H8N8O8/c1-6-4-2-3-5(6)7;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-4H2,1H3;1-4H2 |

InChI Key |

UUQHLVNYNKXUQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=O.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

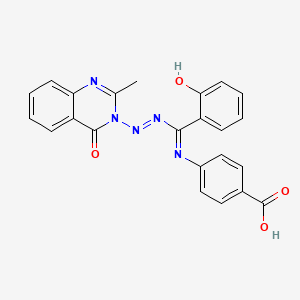

![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)